

Introduction: The Significance of the 6-Iodoquinazoline Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Iodoquinazoline**

Cat. No.: **B1454157**

[Get Quote](#)

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^[1] The introduction of an iodine atom at the 6-position creates a key intermediate, **6-Iodoquinazoline**, which serves as a versatile building block for introducing further molecular complexity through various cross-coupling reactions. This position is critical in the design of targeted therapies, particularly tyrosine kinase inhibitors like Lapatinib, Gefitinib, and Erlotinib, where the quinazoline core mimics the adenine portion of ATP to bind to the enzyme's active site.^[3] The physicochemical properties of this core structure—its solubility, lipophilicity, ionization state, and stability—are determinant factors in a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and ultimate therapeutic efficacy.

Part 1: Core Molecular & Physical Properties

A precise understanding of the fundamental molecular and physical characteristics of **6-Iodoquinazoline** is the foundation for its application in drug design and synthesis. It is crucial to distinguish between the parent **6-Iodoquinazoline** and its frequently utilized oxidized form, 6-Iodoquinazolin-4-one, as their properties differ significantly.

Molecular Structure and Identifiers

The core structure consists of a quinazoline ring system with an iodine atom substituted at the C6 position. This heavy halogen atom significantly influences the molecule's electronic properties and provides a handle for synthetic modification.

Property	6-Iodoquinazoline	6-Iodoquinazolin-4-one
IUPAC Name	6-iodoquinazoline	6-iodo-3H-quinazolin-4-one ^[4]
CAS Number	848841-54-3 ^{[5][6]}	16064-08-7 ^[4]
Molecular Formula	C ₈ H ₅ IN ₂ ^{[5][6]}	C ₈ H ₅ IN ₂ O ^[4]
Molecular Weight	256.05 g/mol ^[5]	272.04 g/mol ^[4]
Appearance	Light yellow to yellow solid ^[7]	White to off-white solid/powder ^{[8][4]}
Canonical SMILES	C1=CC2=NC=NC=C2C=C1I	C1=CC2=C(C=C1I)C(=O)NC=N2 ^[4]

Physical Properties

The melting and boiling points reflect the intermolecular forces and thermal stability of the compounds. The high melting point of 6-Iodoquinazolin-4-one is indicative of strong intermolecular interactions, likely including hydrogen bonding, in the solid state.

Property	Value (6-Iodoquinazoline)	Value (6-Iodoquinazolin-4-one)
Melting Point	Data not available	271-274 °C ^{[8][4]}
Boiling Point	329.1±15.0 °C (Predicted) ^[7]	401.0±47.0 °C (Predicted) ^[8]
Density	1.938±0.06 g/cm ³ (Predicted) ^[7]	2.11±0.1 g/cm ³ (Predicted) ^[8]

Solid-State Characterization & Crystal Structure

The three-dimensional arrangement of molecules in the solid state dictates properties such as stability, dissolution rate, and bioavailability. While the crystal structure for the parent **6-Iodoquinazoline** is not readily available, a published structure for a closely related derivative, 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, provides critical insights.^{[9][10]}

In this derivative, the quinazolin-4(3H)-one ring system is nearly planar, and it forms a dihedral angle of approximately 88.8° with the substituted phenyl ring.^[9] The crystal packing is stabilized by non-classical intermolecular hydrogen bonds.^{[9][10]} This information is vital for computational chemists and formulation scientists, as it provides a validated starting point for modeling studies and for understanding potential polymorphism, where different crystal packings of the same molecule can lead to vastly different physicochemical properties.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability of a compound. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample, revealing events like melting, crystallization, and degradation.^[11]
^[12]

For quinazoline derivatives, thermal stability is a key parameter for defining storage conditions and manufacturing processes. Studies on related quinazoline-sulfonamide derivatives have shown initial decomposition events occurring in the range of 200–220 °C, often close to their melting points.^[13] This suggests that while the quinazoline core is generally robust, high temperatures can initiate degradation, a critical consideration for any process involving heat, such as drying or melt-extrusion.

Part 2: Spectroscopic & Analytical Profile

The spectroscopic signature of **6-Iodoquinazoline** is fundamental for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure.

- ¹H NMR: The aromatic region will show a characteristic set of signals for the quinazoline ring protons. The protons on the iodinated benzene ring (H5, H7, H8) will exhibit distinct chemical shifts and coupling patterns. The H5 proton, being ortho to the iodine, and the H7 proton, being meta, will be particularly informative. The two protons on the pyrimidine ring, H2 and H4, will typically appear as singlets at lower field (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

- ^{13}C NMR: The spectrum will show eight distinct signals for the carbon atoms of the quinazoline core. The carbon atom bearing the iodine (C6) will exhibit a characteristic chemical shift, which can be confirmed by comparing it to the spectrum of unsubstituted quinazoline. The chemical shifts of C4 and C2 will be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **6-Iodoquinazoline**, the spectrum would be characterized by:

- C=N Stretching: Around 1620 cm^{-1} , characteristic of the pyrimidine ring.
- Aromatic C=C Stretching: Multiple bands in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-H Stretching (Aromatic): Typically above 3000 cm^{-1} .
- C-I Stretching: Usually found in the far-IR region ($<600\text{ cm}^{-1}$).

For the 6-iodoquinolin-4-one analogue, the most prominent additional peak would be the C=O (amide) stretching vibration, which is typically very strong and appears around $1680\text{-}1660\text{ cm}^{-1}$.^[1] The presence of an N-H stretching band around $3300\text{-}3100\text{ cm}^{-1}$ would also be expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition.

- Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, typically generating a protonated molecular ion $[\text{M}+\text{H}]^+$.
- Molecular Ion Peak: For **6-Iodoquinazoline** ($\text{C}_8\text{H}_5\text{IN}_2$), the $[\text{M}+\text{H}]^+$ ion would be expected at an m/z of approximately 257.96. For 6-iodoquinolin-4-one ($\text{C}_8\text{H}_5\text{IN}_2\text{O}$), the $[\text{M}+\text{H}]^+$ ion would be at m/z 272.95.
- Isotopic Pattern: The presence of iodine (^{127}I) gives a monoisotopic peak, simplifying the spectrum compared to compounds with chlorine or bromine. High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Part 3: Physicochemical Properties for Drug Development

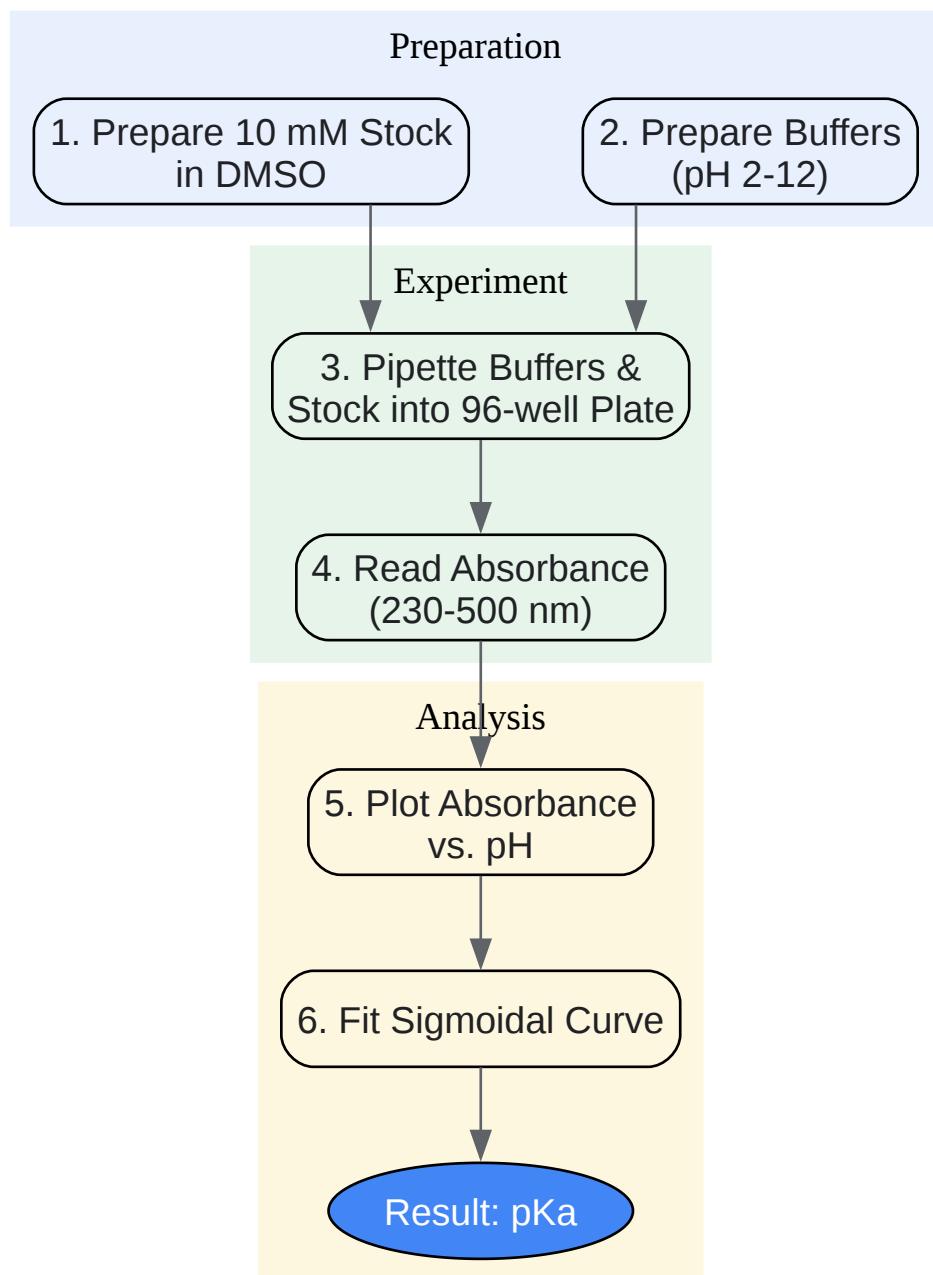
The "developability" of a drug candidate is critically dependent on a trio of physicochemical properties: its ionization state (pKa), lipophilicity (LogP), and aqueous solubility. These parameters govern how a molecule behaves in a biological environment.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This is paramount, as the ionization state affects solubility, permeability across biological membranes, and binding to the target protein. Quinazoline is a basic compound due to its nitrogen atoms. The pKa dictates the charge of the molecule in different physiological compartments, such as the stomach (low pH) and the intestine (higher pH).

A predicted pKa for the parent **6-iodoquinazoline** is approximately 3.65.^[7] This suggests it will be protonated and positively charged in the acidic environment of the stomach but largely neutral at physiological pH (7.4).

This high-throughput method is ideal for early drug discovery when sample quantities may be limited. It relies on the principle that the UV-Vis absorbance spectrum of a chromophore-containing molecule changes as its ionization state changes.^{[14][15][16]}


Causality: The choice of UV-spectrophotometry is based on its sensitivity and the fact that the quinazoline ring is a strong chromophore. By measuring the absorbance change across a range of pH values, one can precisely determine the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.

Methodology:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of **6-Iodoquinazoline** in 100% DMSO.
- Buffer Preparation: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a pH range from approximately 2 to 12. At least 10-15 different buffer solutions

should be used to ensure a well-defined curve.

- **Plate Preparation:** In a 96-well UV-transparent microplate, add a defined volume (e.g., 198 μL) of each buffer solution to different wells.
- **Sample Addition:** Add a small volume (e.g., 2 μL) of the 10 mM compound stock solution to each well containing buffer. This creates a final compound concentration of 100 μM with only 1% DMSO, minimizing solvent effects. Include wells with buffer and DMSO only to serve as blanks.
- **Spectroscopic Measurement:** Place the plate in a microplate UV-Vis spectrophotometer and record the absorbance spectrum for each well from 230-500 nm.
- **Data Analysis:**
 - Subtract the blank absorbance from each sample well.
 - Identify one or more analytical wavelengths where the absorbance changes significantly with pH.
 - Plot the absorbance at the chosen wavelength(s) against the pH of the buffer in each well.
 - Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the experimental pKa.[\[17\]](#)[\[18\]](#)

[Click to download full resolution via product page](#)

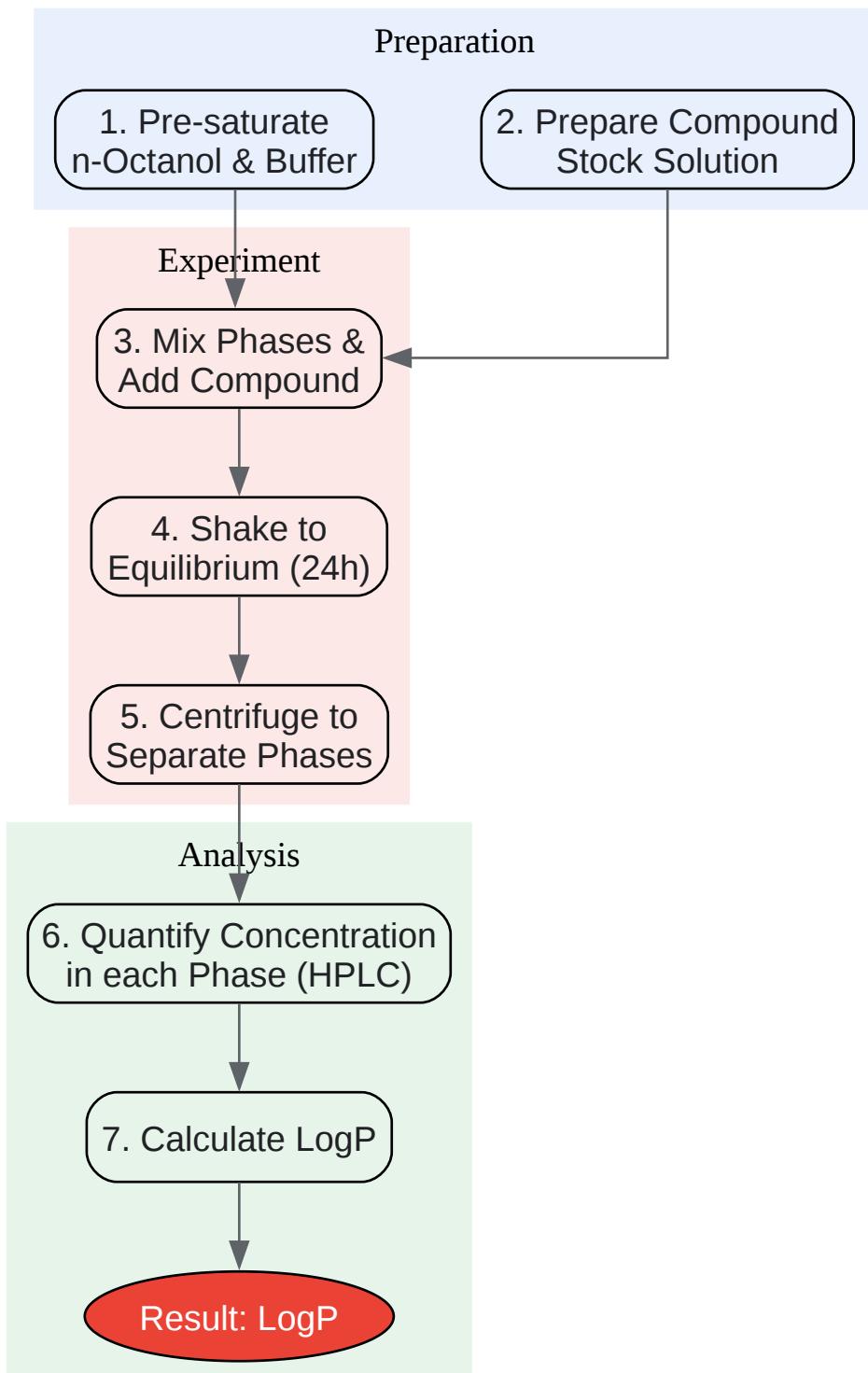
Caption: Workflow for pKa determination via UV-spectrophotometry.

Lipophilicity (LogP/LogD)

Lipophilicity, the "greasiness" of a molecule, is a critical predictor of its ability to cross cell membranes, its binding to plasma proteins, and its potential for CNS penetration. It is

quantified as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.

A computed LogP (XLogP3) value for **6-Iodoquinazoline** is 1.7.^[5] This moderate lipophilicity is often a desirable starting point in drug discovery, balancing membrane permeability with sufficient aqueous solubility.


The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol (simulating a lipid membrane) and water.^{[19][20]}
^[21]

Causality: This method is chosen for its direct and unambiguous measurement of partitioning. The selection of n-octanol and a pH 7.4 buffer is a standardized convention that mimics physiological conditions and allows for cross-study comparisons.

Methodology:

- **Phase Preparation:** Pre-saturate n-octanol with pH 7.4 phosphate buffer and vice-versa by mixing them vigorously and allowing the layers to separate overnight. This prevents volume changes during the experiment.
- **Sample Preparation:** Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for a compound with LogP > 1).
- **Partitioning:** In a glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 5 mL of each). Add a small aliquot of the compound stock solution.
- **Equilibration:** Cap the vial and shake it gently at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to ensure complete separation of the two phases.
- **Quantification:** Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.^[22]

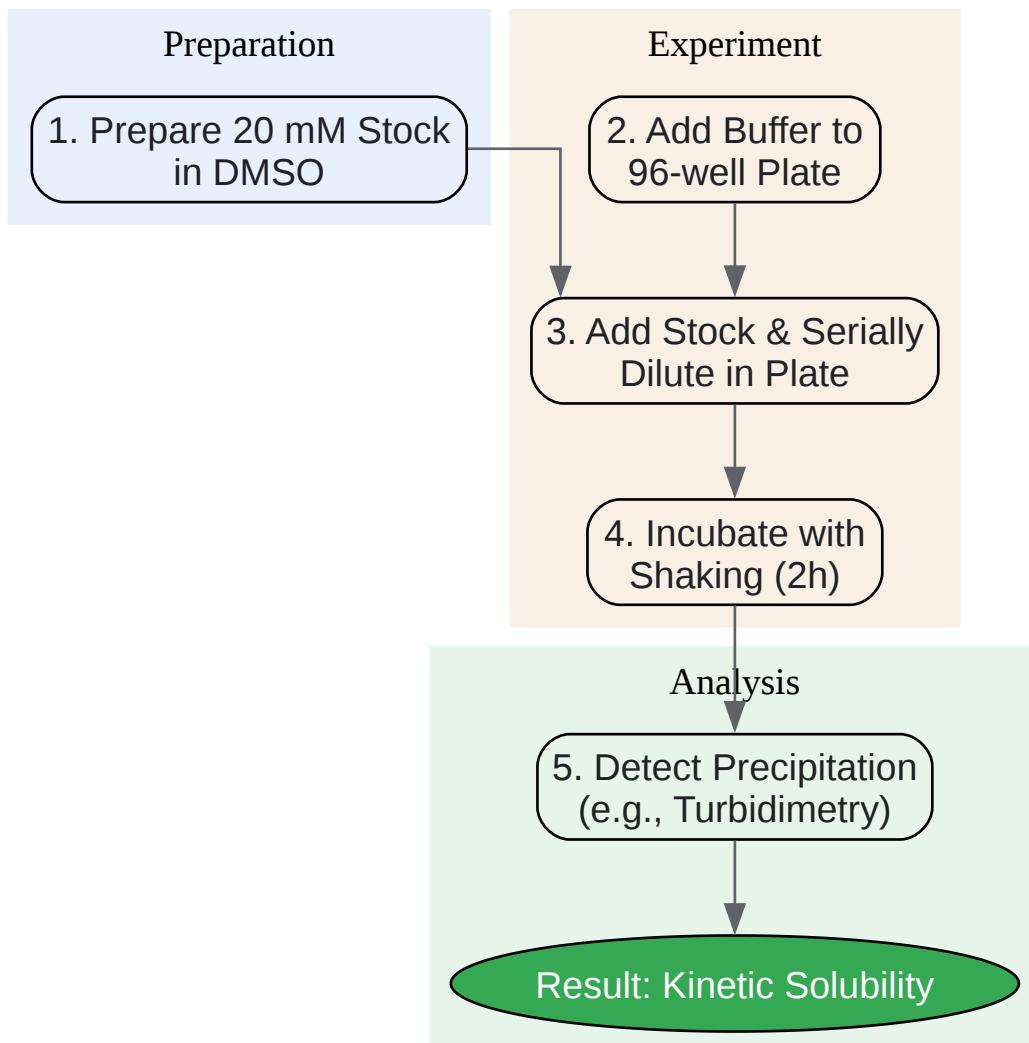
- Calculation: The LogP (or LogD at pH 7.4) is calculated as: $\text{LogP} = \log_{10} \left(\frac{[\text{Concentration in Octanol}]}{[\text{Concentration in Aqueous}]} \right)$

[Click to download full resolution via product page](#)

Caption: Workflow for LogP determination via the Shake-Flask method.

Aqueous Solubility

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation as an intravenous solution. Poor solubility is a major cause of failure for drug candidates. For early discovery, kinetic solubility is often measured as a high-throughput surrogate for the more time-consuming thermodynamic solubility.


Kinetic solubility measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. It is a rapid method that mimics the conditions of many high-throughput screening assays.[\[7\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Causality: This method is chosen for speed and efficiency. By starting with the compound dissolved in DMSO, it bypasses the slow dissolution of the solid form, providing a rapid assessment of the concentration limit before precipitation occurs in an aqueous medium.

Methodology:

- **Stock Solution:** Prepare a high-concentration stock solution of the compound (e.g., 20 mM) in 100% DMSO.
- **Plate Preparation:** Add aqueous buffer (e.g., pH 7.4 PBS) to the wells of a 96-well microplate.
- **Serial Dilution:** Add a small volume of the DMSO stock to the buffer and perform serial dilutions directly in the plate to create a range of compound concentrations. The final DMSO concentration should be kept low and constant (e.g., 1-2%).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) with shaking to allow for precipitation.
- **Precipitate Detection:** Determine the point of precipitation. This can be done visually or, more quantitatively, using nephelometry or turbidimetry, which measures light scattering from insoluble particles.[\[26\]](#)

- Solubility Value: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.

[Click to download full resolution via product page](#)

Caption: Workflow for Kinetic Solubility determination.

Conclusion

6-Iodoquinazoline is more than a mere synthetic intermediate; it is a carefully selected scaffold whose physicochemical properties are integral to its function in medicinal chemistry. Its moderate lipophilicity, basicity, and high thermal stability make it a robust starting point for the synthesis of complex drug candidates. The provided protocols offer standardized, reliable

methods for characterizing these critical properties, enabling researchers to make data-driven decisions in the optimization of lead compounds. A thorough understanding and experimental validation of these parameters are self-validating systems that de-risk drug development projects and accelerate the journey from chemical entity to therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Iodoquinazolin-4-one | C8H5IN2O | CID 135401666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 848841-54-3|6-Iodoquinazoline: In Stock [parkwayscientific.com]
- 6. 6-Iodoquinazoline, CasNo.848841-54-3 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 7. Aqueous Solubility Assay - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaguru.co [pharmaguru.co]
- 16. researchgate.net [researchgate.net]
- 17. ijper.org [ijper.org]
- 18. chemlab.truman.edu [chemlab.truman.edu]
- 19. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 22. waters.com [waters.com]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. asianpubs.org [asianpubs.org]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- To cite this document: BenchChem. [Introduction: The Significance of the 6-Iodoquinazoline Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1454157#physicochemical-properties-of-6-iodoquinazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com